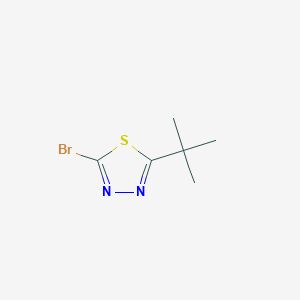

2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Übersicht

Beschreibung

2-Bromo-5-tert-butyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 88370-06-3 . It has a molecular weight of 221.12 . The IUPAC name for this compound is 2-bromo-5-tert-butyl-1,3,4-thiadiazole .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-tert-butyl-1,3,4-thiadiazole is 1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms .It is stored at room temperature . Unfortunately, specific physical properties like melting point, boiling point, etc., are not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

1,3,4-Thiadiazoles, including derivatives such as 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, play a significant role in material science and synthetic chemistry due to their diverse bioactive properties and potential applications in agricultural and industrial fields. These compounds are integral in the synthesis of various bioactive molecules and exhibit a wide range of activities, including antimicrobial, antifungal, and anticancer properties. Additionally, their applications extend to the agricultural sector as insecticides, pesticides, fungicides, and plant-growth regulators. In material science, they are utilized in corrosion inhibitors, photoconductivity, and liquid crystals, showcasing their versatility and importance across multiple domains (Kemparajegowda et al., 2019).

Anticancer Research

Research into 1,3,4-thiadiazole derivatives, including 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, has shown promising anticancer activity. A study on novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives revealed significant antitumor activity, highlighting the potential of these compounds in cancer treatment. The modification of substituents on the thiadiazole ring can significantly affect their biological activity, offering a pathway for the development of new anticancer agents (M. Noolvi et al., 2011).

Photodynamic Therapy for Cancer

The incorporation of 1,3,4-thiadiazole units into complex molecules like zinc phthalocyanines has been explored for their photophysical and photochemical properties, making them suitable for photodynamic therapy (PDT) applications in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II PDT mechanisms, which involve the generation of singlet oxygen to induce cytotoxic effects in cancer cells (M. Pişkin et al., 2020).

Insecticidal Applications

1,3,4-Thiadiazole derivatives, including those related to 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, have demonstrated significant insecticidal activities. The introduction of thiadiazole rings into N-tert-butyl-N,N'-diacylhydrazines, for example, has shown to maintain or improve the activity of these compounds against various pests, supporting the development of environmentally benign pest regulators (Huan Wang et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-tert-butyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCALTKEJCVOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606893 | |

| Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |

CAS RN |

88370-06-3 | |

| Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)